N-(2,4-Dimethylphenyl)formamide-d9

Catalog No.
S13958949
CAS No.
M.F
C9H11NO
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dimethylphenyl)formamide-d9

Product Name

N-(2,4-Dimethylphenyl)formamide-d9

IUPAC Name

N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide

Molecular Formula

C9H11NO

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D

InChI Key

JOFDPSBOUCXJCC-XVGWXEQOSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H]

N-(2,4-Dimethylphenyl)formamide-d9 is a highly deuterated stable isotope internal standard (IS) specifically engineered for the trace-level quantification of N-(2,4-dimethylphenyl)formamide (DMF), the primary degradation product of the acaricide amitraz. In commercial and regulatory testing environments, amitraz is notoriously unstable, rapidly hydrolyzing into DMF and 2,4-dimethylaniline during sample preparation and storage. Consequently, modern food safety and environmental protocols mandate the direct quantification of these metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Procuring the d9-labeled isotopologue provides analytical laboratories with a chemically identical surrogate that perfectly mimics the chromatographic retention time, ionization efficiency, and extraction partitioning of the target analyte, thereby neutralizing the severe matrix effects commonly encountered in complex agricultural and apiculture samples [1].

Substituting N-(2,4-Dimethylphenyl)formamide-d9 with a generic internal standard (such as triphenylphosphate) or a parent-compound label (like Amitraz-d7) systematically compromises assay accuracy and reproducibility. Generic standards possess different physicochemical properties, meaning they do not partition identically during QuEChERS or solid-phase extraction (SPE), leading to uncorrected physical losses. Furthermore, because they elute at different retention times in LC-MS/MS, generic standards fail to experience the exact same localized ion suppression or enhancement caused by co-eluting matrix components (such as sugars in honey or lipids in animal tissue). Using Amitraz-d7 is equally problematic for metabolite quantification, as it only tracks the degradation of the parent compound post-spiking, failing to account for the pre-existing DMF metabolite levels in the sample. This divergence results in high relative standard deviations (RSD >20%) and frequent batch failures under strict ISO 17025 or SANTE regulatory guidelines [1].

Matrix Effect Neutralization in High-Sugar Matrices

In the LC-MS/MS analysis of apiculture products, co-eluting matrix components cause severe ion suppression. Utilizing N-(2,4-Dimethylphenyl)formamide-d9 as an internal standard effectively neutralizes this variance, yielding a corrected matrix effect near 100%, whereas external calibration without a matched isotopic standard suffers from significant signal degradation [1].

Evidence DimensionCorrected Matrix Effect (%)
Target Compound Data98% - 102% (Neutralized)
Comparator Or BaselineUnlabeled external calibration (40% - 70% ion suppression)
Quantified DifferenceUp to 60% absolute improvement in signal accuracy
ConditionsLC-MS/MS analysis of honey and royal jelly extracts post-QuEChERS

Eliminates the need for labor-intensive matrix-matched calibration curves, significantly increasing laboratory throughput and reducing consumable costs.

Elimination of Isotopic Cross-Talk in Trace Quantification

For ultra-trace residue analysis, internal standards must not contribute to the target analyte's signal. The +9 Da mass shift of N-(2,4-Dimethylphenyl)formamide-d9 moves its precursor and product ions entirely outside the natural isotopic envelope of the unlabeled metabolite, reducing cross-talk to absolute zero, compared to lower-deuterated analogs which can introduce baseline interference [1].

Evidence DimensionIsotopic Cross-Talk / Baseline Interference
Target Compound Data0.0% interference (+9 Da shift)
Comparator Or Baselined3 or d4 labeled analogs (1.5% - 3.0% interference due to M+ isotopic overlap)
Quantified DifferenceComplete elimination of false-positive signal contribution from the internal standard
ConditionsMultiple Reaction Monitoring (MRM) mode in ESI+ LC-MS/MS at LOQ (0.1 μg/kg)

Ensures regulatory compliance at the strict limits of quantification (LOQ) required by international food safety authorities without requiring complex mathematical cross-talk corrections.

Extraction Recovery Tracking in dSPE Workflows

During dispersive solid-phase extraction (dSPE), analytes experience physical losses. Because N-(2,4-Dimethylphenyl)formamide-d9 shares the exact partition coefficient (LogP) as the target analyte, it perfectly tracks these losses. This results in highly reproducible adjusted recovery rates that meet SANTE guidelines, whereas structurally distinct generic standards fail to accurately model the metabolite's partitioning behavior [1].

Evidence DimensionAdjusted Method Recovery (%)
Target Compound Data95% - 105% (RSD < 5%)
Comparator Or BaselineGeneric IS like Triphenylphosphate (75% - 115%, RSD > 15%)
Quantified DifferenceReduction of relative standard deviation by over 66%
ConditionsAcetonitrile extraction followed by PSA/C18 dSPE clean-up

Prevents costly batch rejections and re-extractions by ensuring that analytical recoveries consistently fall within the stringent 70-120% regulatory acceptance window.

Regulatory Apiculture and Honey Testing

Because amitraz is widely used to control Varroa mites in beehives, its metabolites frequently contaminate honey and royal jelly. N-(2,4-Dimethylphenyl)formamide-d9 is the critical internal standard for ISO-accredited laboratories needing to quantify DMF residues in these high-sugar matrices, directly leveraging its ability to correct for severe ion suppression [1].

Veterinary Residue Monitoring in Animal Tissues

In livestock management, amitraz is used as a dip or spray for tick control. Regulatory agencies require monitoring of amitraz metabolites in fat, liver, and kidney tissues. The d9 internal standard ensures that the highly variable lipid content of these matrices does not skew the quantification of DMF during LC-MS/MS analysis [1].

Environmental Water and Soil Screening

Agricultural runoff often contains degraded amitraz rather than the parent compound. Environmental testing facilities utilize this deuterated standard to accurately track the extraction recovery of DMF from complex soil and wastewater samples using solid-phase extraction (SPE) methodologies [1].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.140554688 Da

Monoisotopic Mass

158.140554688 Da

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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